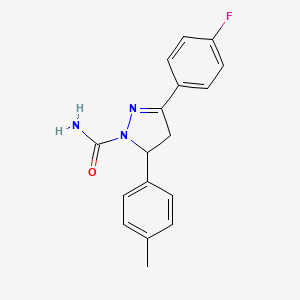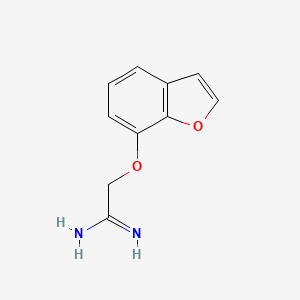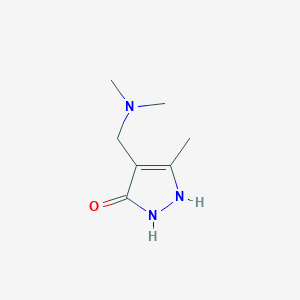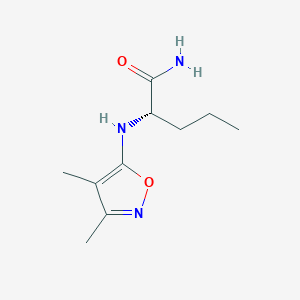
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is a chiral compound featuring an isoxazole ring substituted with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide typically involves the reaction of 3,4-dimethylisoxazole with an appropriate amine under controlled conditions. One common method includes the use of chiral phosphoric acid catalysis to achieve high regio- and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Shares the isoxazole ring structure but differs in functional groups.
N-3,4-Dimethylisoxazol-5-yl-N-sulfanilylacetamide: Another compound with a similar core structure but distinct substituents.
Uniqueness
(S)-2-((3,4-Dimethylisoxazol-5-yl)amino)pentanamide is unique due to its specific chiral configuration and the presence of the pentanamide group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(2S)-2-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]pentanamide |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8(9(11)14)12-10-6(2)7(3)13-15-10/h8,12H,4-5H2,1-3H3,(H2,11,14)/t8-/m0/s1 |
InChI-Schlüssel |
MLKQLNIJENUMSO-QMMMGPOBSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)N)NC1=C(C(=NO1)C)C |
Kanonische SMILES |
CCCC(C(=O)N)NC1=C(C(=NO1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



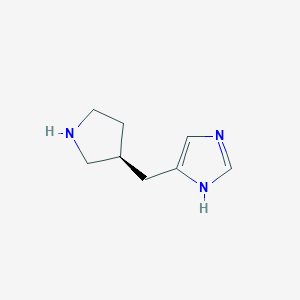
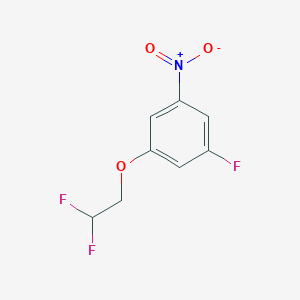
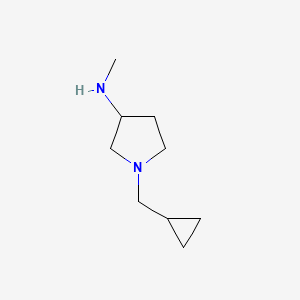
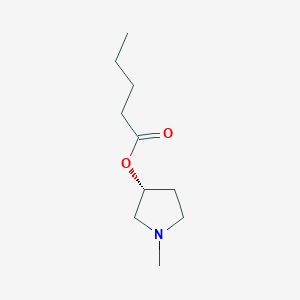
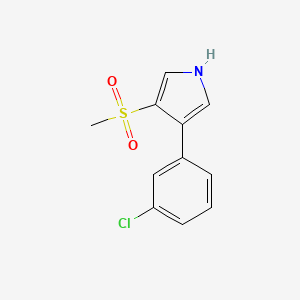
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
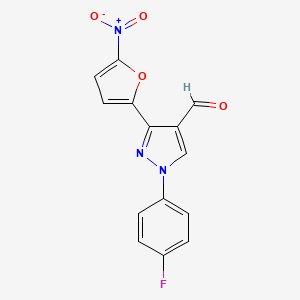
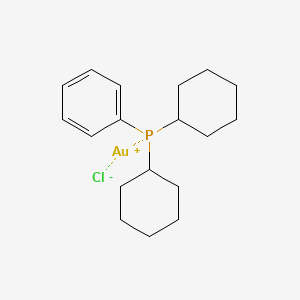
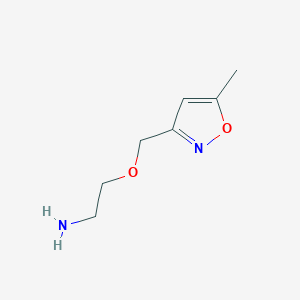
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
